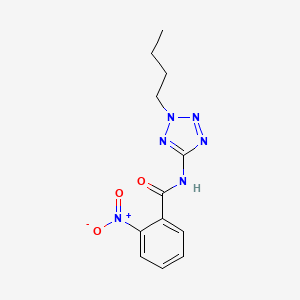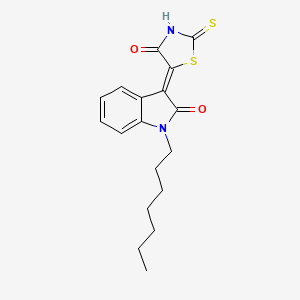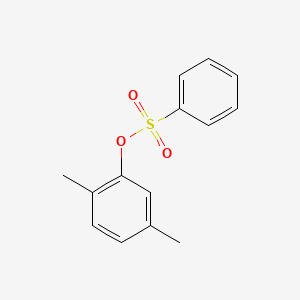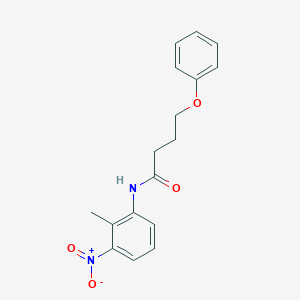![molecular formula C17H17N3O4S2 B4694799 N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4694799.png)
N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide
Übersicht
Beschreibung
N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide, commonly known as PFI-2, is a chemical compound that has gained significant attention in the scientific community for its potential as a tool compound in epigenetic research. PFI-2 is a selective inhibitor of the histone lysine methyltransferase (KMT) enzyme, SETD7, which is involved in the regulation of gene expression.
Wirkmechanismus
PFI-2 selectively binds to the SETD7 enzyme and inhibits its activity by blocking the binding of its cofactor, S-adenosylmethionine (SAM), to the active site of the enzyme. This results in a decrease in the methylation of H3K4 and altered gene expression.
Biochemical and Physiological Effects
PFI-2 has been shown to have a variety of biochemical and physiological effects on cells. Inhibition of SETD7 activity by PFI-2 leads to a decrease in H3K4 methylation and altered gene expression, which can affect cellular processes such as cell cycle regulation and DNA damage response. PFI-2 has also been shown to induce apoptosis in cancer cells by altering the expression of pro-apoptotic genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PFI-2 in lab experiments is its selectivity for SETD7. This allows researchers to investigate the specific role of SETD7 in cellular processes without affecting other enzymes involved in histone methylation. However, one limitation of using PFI-2 is its relatively low potency compared to other N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide inhibitors. This can make it difficult to achieve complete inhibition of SETD7 activity in some experiments.
Zukünftige Richtungen
There are several future directions for research involving PFI-2. One area of interest is the role of SETD7 in cancer development and progression. PFI-2 has been shown to induce apoptosis in cancer cells, suggesting that SETD7 may be a potential therapeutic target for cancer treatment. Another area of interest is the development of more potent SETD7 inhibitors that can achieve complete inhibition of the enzyme in vivo. This could lead to the development of more effective epigenetic therapies for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
PFI-2 has been used as a tool compound in epigenetic research to investigate the role of SETD7 in cellular processes such as gene expression, cell cycle regulation, and DNA damage response. SETD7 is involved in the methylation of histone H3 lysine 4 (H3K4), which is a key epigenetic modification associated with gene activation. PFI-2 has been shown to selectively inhibit SETD7 activity in vitro and in vivo, leading to a decrease in H3K4 methylation and altered gene expression.
Eigenschaften
IUPAC Name |
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-16(14-5-4-10-24-14)19-17-18-13-7-6-12(11-15(13)25-17)26(22,23)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOLNQGVIVTWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(acetylamino)phenyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4694717.png)

![N-cyclohexyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4694731.png)
![4-(2-furoyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4694742.png)
![3-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4694748.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4694755.png)
![N-(3-methoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4694773.png)
![4-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4694774.png)

![4-ethyl-N-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4694785.png)



![2-cyano-N-(2-ethoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4694827.png)